5-Tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide
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Overview
Description
5-Tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids and bases to facilitate the nitration and subsequent substitutions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted pyrazoles, and other heterocyclic compounds .
Scientific Research Applications
5-Tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Similar in structure but contain an oxygen atom in the ring.
Other Pyrazoles: Compounds like 3,5-dimethylpyrazole share structural similarities but differ in functional groups.
Uniqueness
5-Tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide is unique due to its specific combination of tert-butyl, methyl, and nitro groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
376385-67-0 |
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Molecular Formula |
C9H14N4O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C9H14N4O3/c1-9(2,3)7-5(13(15)16)6(8(10)14)12(4)11-7/h1-4H3,(H2,10,14) |
InChI Key |
NRYHPKNMNWMIRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1[N+](=O)[O-])C(=O)N)C |
solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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